molecular formula C4H4F3NO3 B1517812 [(2,2,2-Trifluoroethyl)carbamoyl]formic acid CAS No. 1156726-64-5

[(2,2,2-Trifluoroethyl)carbamoyl]formic acid

Cat. No. B1517812
CAS RN: 1156726-64-5
M. Wt: 171.07 g/mol
InChI Key: XOLOJRHEZRSINZ-UHFFFAOYSA-N
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Description

“[(2,2,2-Trifluoroethyl)carbamoyl]formic acid” is a chemical compound with the IUPAC name oxo [(2,2,2-trifluoroethyl)amino]acetic acid . It has a molecular weight of 171.08 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C4H4F3NO3/c5-4(6,7)1-8-2(9)3(10)11/h1H2,(H,8,9)(H,10,11) .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 171.08 . It is stored at room temperature .

Scientific Research Applications

Detoxification and Treatment Efficacy

  • A study by Muthuvel et al. (2006) investigated the in vitro and in vivo efficiency of formate dehydrogenase-loaded carrier erythrocytes along with carbicarb in eliminating formate in methanol-intoxicated folate-deficient rats. This approach was found to facilitate the removal of formate in cases of methanol poisoning, suggesting potential applications in detoxification processes Muthuvel, Rajamani, Manikandan, & Sheeladevi, 2006.

Repellent and Insect Control

  • Calderone (1999) evaluated formic acid and a thymol-based blend of natural products for controlling Varroa jacobsoni, a parasitic mite of honey bees. Formic acid showed a 51% mite mortality rate, highlighting its potential as a natural pest control agent Calderone, 1999.

Biochemical and Physiological Effects

  • Zhang et al. (2019) studied the effect of formic acid on vascular tension in an animal model, revealing that formic acid-induced vasodilation likely involved the nitric oxide-cGMP signaling pathway. This suggests potential implications for cardiovascular research and treatments Zhang, Niu, Lyu, & Yu, 2019.

Toxicology and Safety Evaluation

  • Ertürk, Cohen, and Bryan (1970) assessed the induction, histogenesis, and transplantability of renal tumors in rats caused by formic acid 2-[4-(5-nitro-2-furyl)-2-triazolyl]-hydrazide, providing insights into the carcinogenic potential of specific compounds and their effects on kidney tissue Ertürk, Cohen, & Bryan, 1970.

Metabonomic and Transcriptomic Studies

  • Ding et al. (2009) conducted metabonomic and transcriptomic studies on male rats exposed to perfluorododecanoic acid, unveiling alterations in hepatic lipidosis characterized by a severe elevation in hepatic triglycerides. This research provides a systems-level understanding of the toxicological mechanisms of perfluorocarboxylic acids Ding, Hao, Shi, Wang, Zhang, Tang, & Dai, 2009.

properties

IUPAC Name

2-oxo-2-(2,2,2-trifluoroethylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F3NO3/c5-4(6,7)1-8-2(9)3(10)11/h1H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLOJRHEZRSINZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)NC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1156726-64-5
Record name [(2,2,2-trifluoroethyl)carbamoyl]formic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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